3'-Deoxy-3'-fluoro-5-methyl-xylo-uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Deoxy-3’-fluoro-5-methyl-xylo-uridine is a purine nucleoside analogue. Purine nucleoside analogues are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of 3’-Deoxy-3’-fluoro-5-methyl-xylo-uridine rely on the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’-fluoro-5-methyl-xylo-uridine involves several steps, starting from readily available precursors. The key steps typically include:
Fluorination: Introduction of the fluorine atom at the 3’ position of the sugar moiety.
Methylation: Addition of a methyl group at the 5 position of the uridine base.
Deoxygenation: Removal of the hydroxyl group at the 3’ position to form the deoxy derivative.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of 3’-Deoxy-3’-fluoro-5-methyl-xylo-uridine typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
3’-Deoxy-3’-fluoro-5-methyl-xylo-uridine undergoes various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form.
Reduction: Reduction of the compound to its reduced form.
Substitution: Replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3’-Deoxy-3’-fluoro-5-methyl-xylo-uridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a tool for studying nucleoside analogues.
Biology: Employed in studies of DNA and RNA synthesis, as well as in research on cell cycle regulation and apoptosis.
Medicine: Investigated for its potential as an anticancer agent, particularly in the treatment of indolent lymphoid malignancies.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
The mechanism of action of 3’-Deoxy-3’-fluoro-5-methyl-xylo-uridine involves its incorporation into DNA during replication. This incorporation disrupts the normal synthesis of DNA, leading to the inhibition of cell proliferation and the induction of apoptosis. The molecular targets of this compound include DNA polymerases and other enzymes involved in DNA synthesis. The pathways affected by 3’-Deoxy-3’-fluoro-5-methyl-xylo-uridine include those related to cell cycle regulation and programmed cell death .
Comparison with Similar Compounds
Similar Compounds
3’-Deoxy-3’-fluoro-thymidine: Another fluorinated nucleoside analogue with similar anticancer properties.
5-Fluorouracil: A widely used chemotherapeutic agent that also targets DNA synthesis.
Cytarabine: A nucleoside analogue used in the treatment of certain leukemias.
Uniqueness
3’-Deoxy-3’-fluoro-5-methyl-xylo-uridine is unique in its specific structure, which combines the properties of fluorination, methylation, and deoxygenation.
Properties
IUPAC Name |
1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-7(15)6(11)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLCLDYCKOUGAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.